Enhanced Basicity and Salt Formation Potential Compared to Amide Analog
The amidine group in 2-chloro-6-methoxybenzimidamide exhibits a predicted pKa in the 6.0–7.5 range, while the corresponding amide (2-chloro-6-methoxybenzamide) has a predicted pKa of approximately 15 [1][2]. This roughly billion-fold difference in acid dissociation constant means the amidine is significantly protonated at physiological pH (7.4), whereas the amide remains predominantly neutral. The higher basicity allows formation of stable hydrochloride salts (e.g., the commercially available salt, CAS 2703774-12-1, MW 221.08 g/mol) that exhibit enhanced aqueous solubility and improved solid-state stability [3].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 6.0–7.5 (predicted, class-level for benzimidamides) |
| Comparator Or Baseline | 2-Chloro-6-methoxybenzamide: pKa ≈ 15 (predicted) |
| Quantified Difference | ΔpKa ≈ 7.5–9.0 units (factor of 10^7 to 10^9 in Ka) |
| Conditions | Computed/predicted values from public databases (bio2rdf, ChemSpider) |
Why This Matters
For procurement decisions, the amidine's basicity directly impacts formulation options (salt selection), stability at different pH, and potential for protonation-mediated biological target engagement.
- [1] bio2rdf.org; pKa data for benzimidamide derivatives (range 6.0–7.5). View Source
- [2] ChemSpider CSID:107485-43-8. Predicted pKa for 2-chloro-6-methoxybenzamide = 14.96±0.50. View Source
- [3] PubChem CID 165944924. 2-Chloro-6-methoxybenzene-1-carboximidamide hydrochloride. View Source
